(R)-3-(4-Fluorobenzyl)piperidine (R)-3-(4-Fluorobenzyl)piperidine
Brand Name: Vulcanchem
CAS No.: 794464-41-8
VCID: VC18912400
InChI: InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m1/s1
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

(R)-3-(4-Fluorobenzyl)piperidine

CAS No.: 794464-41-8

Cat. No.: VC18912400

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(4-Fluorobenzyl)piperidine - 794464-41-8

Specification

CAS No. 794464-41-8
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name (3R)-3-[(4-fluorophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2/t11-/m1/s1
Standard InChI Key WATWKPHWUDHKGA-LLVKDONJSA-N
Isomeric SMILES C1C[C@@H](CNC1)CC2=CC=C(C=C2)F
Canonical SMILES C1CC(CNC1)CC2=CC=C(C=C2)F

Introduction

Synthesis and Enantioselective Production

Chiral Resolution Strategies

While most literature describes the synthesis of the (S)-enantiomer, methodological insights from Thieme Connect articles provide a framework for (R)-enantiomer production. A three-generation approach has been documented for (S)-3-(4-fluorobenzyl)piperidine :

  • First-Generation Synthesis:

    • Starting Material: 3-Benzylpiperidone

    • Key Steps: Boc protection, chiral stationary phase chromatography for enantiomer separation.

    • Limitations: Low scalability due to reliance on costly chiral chromatography.

  • Second-Generation Resolution:

    • Chiral Agent: (R)-Mandelic acid for diastereomeric salt formation.

    • Outcome: High enantiomeric excess (%ee) achieved via recrystallization, eliminating Boc protection .

  • Third-Generation Route:

    • Starting Material: Pyridine-3-carboxaldehyde

    • Advantages: Streamlined racemate synthesis, optimized for multi-hundred gram production .

For the (R)-enantiomer, analogous strategies using (S)-mandelic acid or alternative chiral resolving agents could be employed, though explicit protocols remain unreported.

Industrial Scalability

Therapeutic Applications and Preclinical Studies

Neuropsychiatric Disorders

The compound’s potential to modulate dopamine D₂/D₃ and serotonin 5-HT₁A/₂A receptors aligns with therapeutic mechanisms of atypical antipsychotics. In silico docking studies predict strong binding to D₂ receptors (ΔG = -9.2 kcal/mol), though in vivo validation is pending .

Oncology

Xenograft models of piperidine derivatives show tumor volume reduction (up to 83% vs. controls) via apoptosis induction and cell cycle arrest. Fluorine’s electron-withdrawing effects may enhance DNA intercalation or topoisomerase inhibition, warranting further study.

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